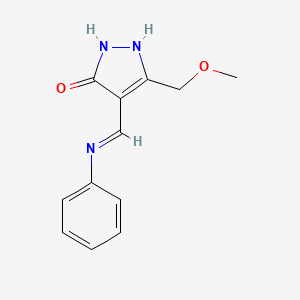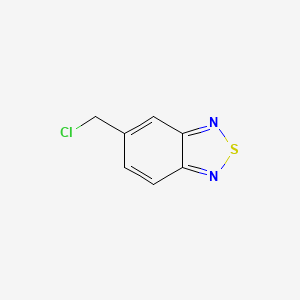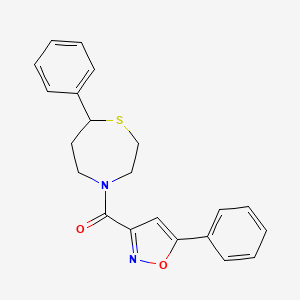
(7-Fenil-1,4-tiazepan-4-il)(5-fenilisoxazol-3-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H20N2O2S and its molecular weight is 364.46. The purity is usually 95%.
BenchChem offers high-quality (7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de tiazina han sido reconocidos por sus propiedades antibacterianas. Pueden inhibir el crecimiento de varias cepas bacterianas, lo que los hace valiosos en el desarrollo de nuevos antibióticos. Las características estructurales específicas de (7-Fenil-1,4-tiazepan-4-il)(5-fenilisoxazol-3-il)metanona podrían explorarse para una acción dirigida contra infecciones bacterianas resistentes .
Aplicaciones Antifúngicas
Similar a sus usos antibacterianos, los compuestos de tiazina también exhiben actividad antifúngica. Esto los hace útiles en el tratamiento de infecciones fúngicas, que se están volviendo cada vez más problemáticas debido al aumento de las cepas resistentes a los medicamentos. La investigación sobre los mecanismos antifúngicos de este compuesto podría conducir al desarrollo de nuevas terapias antifúngicas .
Potencial Anticancerígeno
Los derivados de tiazina han mostrado promesa como agentes anticancerígenos. Pueden interferir con la proliferación de células cancerosas e inducir apoptosis. El compuesto en cuestión puede estudiarse por su eficacia contra tipos específicos de cáncer, lo que podría conducir a nuevos tratamientos para esta enfermedad devastadora .
Propiedades Antiinflamatorias
Las propiedades antiinflamatorias de los derivados de tiazina los convierten en candidatos para el tratamiento de enfermedades inflamatorias crónicas. Al modular las vías inflamatorias, This compound podría utilizarse para aliviar los síntomas en afecciones como la artritis o el asma .
Efectos Analgésicos
Los compuestos de tiazina son conocidos por poseer efectos analgésicos, lo que podría ser beneficioso en el control del dolor. La investigación sobre las propiedades analgésicas de este compuesto podría conducir al desarrollo de nuevos medicamentos para aliviar el dolor, particularmente para afecciones de dolor crónico .
Actividad Antimalárica
Los derivados de tiazina se han explorado por su actividad antimalárica. Dado el desafío continuo de la malaria y la aparición de cepas de parásitos resistentes a los medicamentos, el compuesto podría formar parte de nuevos medicamentos antimaláricos que ofrezcan una alternativa a los tratamientos actuales .
Usos Antivirales
Los posibles usos antivirales de los derivados de tiazina son un área de interés, especialmente tras los brotes virales globales. Estudiar cómo This compound interactúa con las partículas virales podría conducir a nuevos medicamentos antivirales .
Química de Coordinación
Los derivados de tiazina pueden actuar como ligandos multidentados debido a la presencia de átomos de nitrógeno y azufre. Esta propiedad es útil en la química de coordinación para crear nuevos complejos metálicos con potencial bioactividad. El compuesto podría utilizarse para sintetizar nuevos complejos para diversas aplicaciones, incluida la catálisis y la ciencia de los materiales .
Propiedades
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c24-21(18-15-19(25-22-18)16-7-3-1-4-8-16)23-12-11-20(26-14-13-23)17-9-5-2-6-10-17/h1-10,15,20H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUXXGPODUYNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
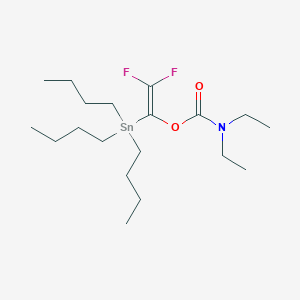
![N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide](/img/structure/B2593999.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2594002.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594005.png)
![2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2594006.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-mesitylacetamide](/img/structure/B2594008.png)
![2-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2594009.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzamide](/img/structure/B2594010.png)
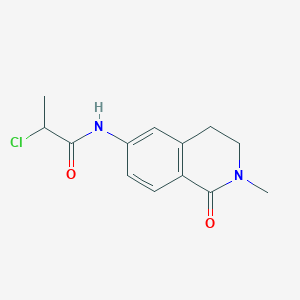
![N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2594012.png)

![isopropyl 2-(2-(5-oxo-1-(o-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2594014.png)
